Cas no 406709-40-8 (5H-Furo[3,2-g][1]benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6,9-bis(3-methyl-2-buten-1-yl)-)
![5H-Furo[3,2-g][1]benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6,9-bis(3-methyl-2-buten-1-yl)- structure](https://de.kuujia.com/scimg/cas/406709-40-8x500.png)
406709-40-8 structure
Produktname:5H-Furo[3,2-g][1]benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6,9-bis(3-methyl-2-buten-1-yl)-
CAS-Nr.:406709-40-8
MF:C30H34O7
MW:506.586769580841
CID:2684985
5H-Furo[3,2-g][1]benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6,9-bis(3-methyl-2-buten-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5H-Furo[3,2-g][1]benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6,9-bis(3-methyl-2-buten-1-yl)-
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- Inchi: 1S/C30H34O7/c1-15(2)7-10-19-25(33)24-26(34)21-14-23(30(5,6)35)36-28(21)20(11-8-16(3)4)29(24)37-27(19)18-12-9-17(31)13-22(18)32/h7-9,12-13,23,31-32,34-35H,10-11,14H2,1-6H3
- InChI-Schlüssel: YJANCZZITMMVGS-UHFFFAOYSA-N
- Lächelt: C1(C2=CC=C(O)C=C2O)OC2=C(C/C=C(/C)\C)C3OC(C(O)(C)C)CC=3C(O)=C2C(=O)C=1C/C=C(/C)\C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- XLogP3: 4.63
5H-Furo[3,2-g][1]benzopyran-5-one, 7-(2,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6,9-bis(3-methyl-2-buten-1-yl)- Verwandte Literatur
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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